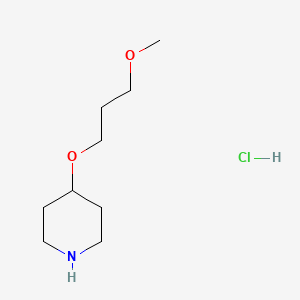
4-(3-甲氧基丙氧基)哌啶盐酸盐
描述
4-(3-Methoxypropoxy)piperidine hydrochloride, also known as MPP, is a chemical compound used in various scientific experiments. It has the molecular formula C9H20ClNO2 .
Molecular Structure Analysis
The molecular structure of 4-(3-Methoxypropoxy)piperidine hydrochloride can be represented by the SMILES string COCCCOC1CCCNC1.Cl . The InChI key for this compound is UIMYBVFJTUKQOR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(3-Methoxypropoxy)piperidine hydrochloride is a solid compound . It has a molecular weight of 209.71 g/mol .科学研究应用
化学合成和结构分析
4-(3-甲氧基丙氧基)哌啶盐酸盐在化学合成和结构分析中发挥作用。例如,一项研究已经确定并表征了克洛佩拉斯汀盐酸盐中杂质的结构,克洛佩拉斯汀是一种用于治疗咳嗽的哌啶衍生物。这项研究涉及各种光谱数据,包括质谱、1H核磁共振、13C核磁共振等,以确认合成过程中杂质的结构(Liu et al., 2020)。另一项研究合成了一个衍生物,2-{[4-(3-甲氧基丙氧基)-3-甲基吡啶-2-基]-甲硫基}-1H-苯并咪唑,展示了详细的逐步合成过程,突出了该化合物在创建复杂化合物中的作用(Xiang-jun, 2006)。
晶体学和分子结构
4-(3-甲氧基丙氧基)哌啶盐酸盐的衍生物已成为晶体学研究的对象,以更好地理解它们的分子结构。例如,通过单晶X射线衍射和傅里叶变换红外光谱检测了4-羧基哌啶盐酸盐的晶体和分子结构(Szafran et al., 2007)。这种研究对于理解源自哌啶盐酸盐的化合物的详细分子相互作用和结构至关重要。
药物研究
该化合物及其衍生物已被研究其在药物应用中的潜力。例如,研究了1-(4-取代苯基)-1-烷基(芳基)-3-哌啶丙醇盐酸盐的合成和药理活性,揭示了它们显著的中枢m-胆碱阻滞和外周n-胆碱阻滞特性(Gasparyan et al., 2009)。此外,像帕罗西汀盐酸盐这样的苯基哌啶衍生物已被记录其药代动力学、代谢和药理效应,强调了它们在治疗各种疾病中的重要性(Germann et al., 2013)。
安全和危害
属性
IUPAC Name |
4-(3-methoxypropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-7-2-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIHEMNGKCOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)piperidine hydrochloride | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

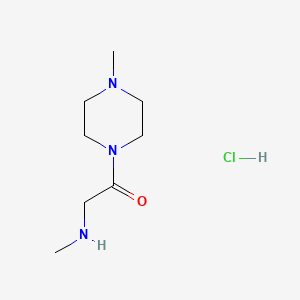
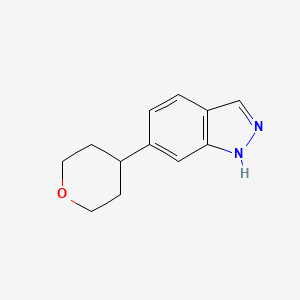
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
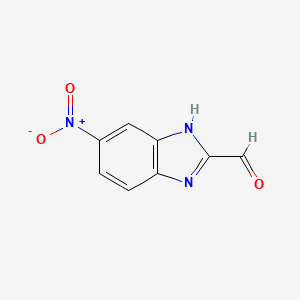
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)
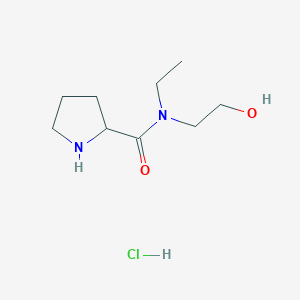
![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)
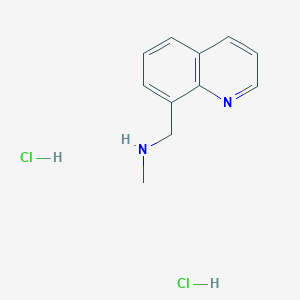
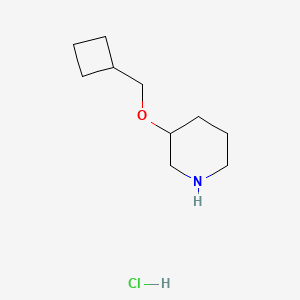
![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)
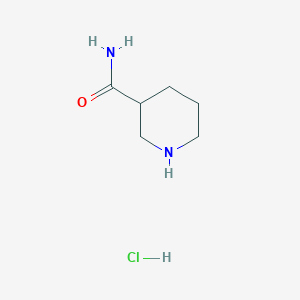
![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)